(+)-2,3-O-Isopropylidene-L-threitol

Description

BenchChem offers high-quality (+)-2,3-O-Isopropylidene-L-threitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-2,3-O-Isopropylidene-L-threitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964859 | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86992-57-6, 50622-09-8 | |

| Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-2,3-O-Isopropylidene-L-threitol structure and stereochemistry

An In-Depth Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Structure, Stereochemistry, and Synthetic Applications

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, systematically named (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric acid. Its rigid C₂-symmetric scaffold, featuring two primary hydroxyl groups, makes it an invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical features, a detailed, field-proven synthetic protocol, characterization data, and key applications for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Stereochemical Assignment

The structure of (+)-2,3-O-Isopropylidene-L-threitol is fundamentally derived from L-threitol, a four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3 relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection strategy serves two primary purposes: it imparts stability to the molecule under various reaction conditions and it locks the conformation of the carbon backbone, presenting the two primary hydroxymethyl groups in a well-defined spatial arrangement.

Stereochemistry: The absolute configuration of the two stereocenters in the parent L-threitol dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

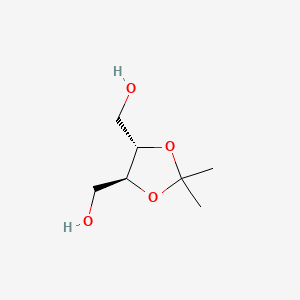

Diagram: Structure of (+)-2,3-O-Isopropylidene-L-threitol

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Synthesis and Mechanistic Insights

The most reliable and scalable synthesis of (+)-2,3-O-Isopropylidene-L-threitol starts from L-(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis proceeds via a two-step sequence: protection/esterification followed by reduction.

Step 1: Acetonide Protection and Esterification. L-tartaric acid is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-isopropylidene-L-tartrate.

Step 2: Reduction. The resulting diester is then reduced to the corresponding diol. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is the reagent of choice for this transformation. LiAlH₄ is a powerful reducing agent that efficiently converts the esters to primary alcohols. A careful aqueous workup is required to quench the excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the target diol.

Diagram: Synthetic Workflow

Caption: Two-step synthesis from L-tartaric acid.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses.

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

-

To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution is formed.

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a distillation apparatus (e.g., a Vigreux column and distilling head).

-

Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts with cyclohexane.

-

After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize the acid catalyst and stir until the color fades.

-

Remove volatile materials under reduced pressure. The crude residue is purified by vacuum distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield: 85–92%).

Part B: (+)-2,3-O-Isopropylidene-L-threitol

-

To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (27 g, 0.71 mol) in anhydrous diethyl ether (600 mL).

-

Stir and heat the suspension to a gentle reflux for 30 minutes.

-

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours, maintaining a gentle reflux from the heat of reaction.

-

After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.

-

Cool the reaction mixture to 0–5°C in an ice bath.

-

CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).

-

Allow the mixture to warm to room temperature and stir until the gray color of the unreacted LiAlH₄ disappears and a white, granular precipitate of aluminum salts forms.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product as a solid or oil. Recrystallization or distillation can be used for further purification.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Property | Value | Source |

| CAS Number | 50622-09-8 | |

| Molecular Formula | C₇H₁₄O₄ | |

| Molecular Weight | 162.18 g/mol | |

| Appearance | White to colorless solid or lump | |

| Melting Point | 46–50 °C | |

| Boiling Point | 92–94 °C @ 0.1 mmHg | |

| Specific Rotation [α]²⁰/D | +3.0 ± 0.5° (c=5% in ethanol) | |

| Purity (GC) | ≥97. |

An In-Depth Technical Guide to the Physical Properties of (+)-2,3-O-Isopropylidene-L-threitol

This guide provides a comprehensive overview of the essential physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering both established data and the underlying scientific principles for its characterization.

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, with the CAS number 50622-09-8, is a derivative of L-threitol. The introduction of the isopropylidene group as a protecting group for the vicinal diols at the 2- and 3-positions renders the molecule less polar and allows for selective reactions at the terminal hydroxyl groups. Its chirality and defined stereochemistry make it an invaluable starting material for the synthesis of a wide array of enantiomerically pure compounds. Understanding its physical properties is paramount for its effective use, purification, and characterization in a laboratory setting.

Core Physical Characteristics

The physical properties of (+)-2,3-O-Isopropylidene-L-threitol are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, as well as for designing appropriate purification and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 50622-09-8 | [1] |

| Molecular Formula | C₇H₁₄O₄ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White transparent, adhering, needle-like crystalline solid. Can also present as a colorless oil. | [2][3] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 92-94 °C at 0.1 mmHg | [1] |

| Optical Rotation | [α]²⁰D = +3.0 to +5.0° (c=5, Acetone) | |

| Solubility | Soluble in dichloromethane (DCM), ether, and water. | [2][3] |

| Hygroscopicity | Hygroscopic | [2] |

Experimental Methodologies for Characterization

The determination of the physical properties of (+)-2,3-O-Isopropylidene-L-threitol requires precise and validated experimental protocols. As a self-validating system, the consistency across these different analytical techniques confirms the identity and purity of the compound.

Purification and Preparation of Analytical Sample

For accurate physical property measurements, the compound must be of high purity. A typical purification workflow is outlined below. The rationale behind this multi-step process is to remove unreacted starting materials, by-products, and residual solvents, each of which can significantly impact the measured physical properties.

Sources

A Senior Application Scientist's Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: A Cornerstone Chiral Building Block

Introduction: The Strategic Value of a C₂-Symmetric Diol

In the landscape of asymmetric synthesis, the strategic selection of chiral starting materials is paramount to achieving high levels of stereocontrol. Among the array of options available from the chiral pool, (+)-2,3-O-Isopropylidene-L-threitol stands out as a uniquely valuable and versatile C₂-symmetric building block. Derived from inexpensive and readily available L-tartaric acid, this compound provides a rigid, stereochemically defined scaffold that has become instrumental in the synthesis of complex natural products, chiral ligands, and pharmaceutical intermediates.[1][2]

The core utility of this diol lies in the strategic placement of its functional groups. The isopropylidene (acetonide) protecting group confers stability and locks the C2 and C3 stereocenters into a fixed syn relationship, preventing epimerization and simplifying stereochemical outcomes in subsequent reactions.[2] This leaves the primary hydroxyl groups at the C1 and C4 positions available for a wide range of selective transformations, such as oxidation, esterification, or nucleophilic substitution.[2] This guide provides an in-depth examination of its properties, a validated synthesis protocol, and an exploration of its applications, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of successful and reproducible research. The key identifiers and properties for (+)-2,3-O-Isopropylidene-L-threitol are summarized below. Its hygroscopic nature is a critical handling parameter, necessitating storage under an inert, dry atmosphere to maintain its integrity.[1][2][3]

| Identifier Type | Value |

| CAS Number | 50622-09-8[1][3][4][5][6][7][8] |

| IUPAC Name | ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol[6] |

| Synonyms | (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, L-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[1][4] |

| Molecular Formula | C₇H₁₄O₄[1][6][8] |

| Molecular Weight | 162.18 g/mol [1][6][8] |

| InChI Key | INVRLGIKFANLFP-WDSKDSINSA-N[9] |

| SMILES | CC1(C)OO1[9] |

| Appearance | White to colorless crystalline solid or clear liquid[1][4] |

| Melting Point | 46-50 °C[1][3] |

| Boiling Point | 92-94 °C at 0.1 mmHg[1][3][5] |

| Optical Rotation [α] | +3.0° to +5.0° (c=5, Acetone)[4] |

| Solubility | Soluble in water, DCM, and ether[1][2][3][7] |

| Storage Temperature | 0-6 °C, under inert gas[1][3][6] |

| Key Sensitivity | Hygroscopic[1][2][3] |

Synthesis: A Validated Pathway from L-Tartaric Acid

The most reliable and scalable synthesis of (+)-2,3-O-Isopropylidene-L-threitol begins with L-tartaric acid. This multi-step process is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material is preserved and transferred to the final product. The workflow involves three key transformations: Fischer esterification, acetal protection, and reduction.

Caption: Synthetic workflow from L-Tartaric Acid.

Mechanistic Rationale

-

Fischer Esterification: The initial step converts the dicarboxylic acid into its corresponding dimethyl ester. This is crucial because the carboxyl groups are unreactive towards the subsequent acetal formation and would be reduced by LiAlH₄ in the final step. Using methanol under acidic catalysis is a standard, cost-effective method for this transformation.[10]

-

Acetal Protection: The protection of the vicinal diols is the key step for installing the rigid dioxolane ring. 2,2-Dimethoxypropane (DMP) is an excellent reagent for this purpose as it reacts with the diol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the acetonide, with methanol and acetone as the only byproducts, driving the reaction to completion.[10]

-

Reduction: The final step involves the reduction of the two ester groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity, ensuring a complete and clean conversion.[2][10] It is a powerful enough reductant for esters but, under the anhydrous conditions used, will not cleave the acid-sensitive isopropylidene protecting group.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, a trusted source for reliable and reproducible experimental methods.[10]

Step A & B: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate (This intermediate is also commercially available, which can be a time-saving starting point.)

-

Setup: To a 1-L round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add L-tartaric acid (150 g, 1.0 mol) and methanol (400 mL).

-

Esterification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL). Stir the mixture and allow it to warm to room temperature, then heat at reflux for 5 hours.

-

Workup 1: Cool the mixture and neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude Dimethyl L-tartrate.

-

Acetalation: Dissolve the crude ester in acetone (500 mL) and add 2,2-dimethoxypropane (150 mL, 1.2 mol). Add p-toluenesulfonic acid monohydrate (2.0 g, cat.) and stir the mixture at room temperature for 12-16 hours.

-

Workup 2: Quench the reaction with aqueous sodium bicarbonate solution. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation.

Step C: Reduction to (+)-2,3-O-Isopropylidene-L-threitol

-

Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 36 g, 0.95 mol) in anhydrous diethyl ether or THF (600 mL).[10]

-

Addition: Cool the suspension to 0 °C in an ice bath. Dissolve Dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.56 mol) in anhydrous ether (300 mL) and add it dropwise to the stirred LiAlH₄ suspension over 2 hours, maintaining the internal temperature below 10 °C.[10]

-

Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 3 hours.[10]

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

-

36 mL of water

-

36 mL of 4 N aqueous sodium hydroxide solution

-

112 mL of water Stir the resulting granular white precipitate at room temperature for at least 1 hour.[10]

-

-

Isolation: Filter the mixture through a pad of Celite on a Büchner funnel. Wash the inorganic precipitate thoroughly with diethyl ether. Combine the ethereal filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting residue can be purified by vacuum distillation (bp 94–106 °C at 0.4 mm) to afford (+)-2,3-O-Isopropylidene-L-threitol as a colorless oil or crystalline solid.[10]

Applications in Drug Development and Asymmetric Synthesis

The true value of (+)-2,3-O-Isopropylidene-L-threitol is realized in its application as a versatile chiral intermediate. Its C₂-symmetry is particularly advantageous, as it often simplifies NMR spectra and reduces the number of possible diastereomeric transition states in asymmetric reactions, leading to higher selectivity.[11]

-

Chiral Ligand Synthesis: The terminal hydroxyl groups can be tosylated and displaced by phosphine nucleophiles to generate important C₂-symmetric diphosphine ligands, such as DIOP analogues, which are used in asymmetric hydrogenation and other transition-metal-catalyzed reactions.

-

Pharmaceutical Building Block: It serves as a key starting material for a variety of complex molecules. For instance, its derivatives are employed in the synthesis of HIV protease inhibitors, nucleoside analogues, and other bioactive compounds where precise stereochemical control is essential for efficacy.[1]

-

Chiral Auxiliaries and Dopants: The rigid threitol backbone has been incorporated into chiral auxiliaries for diastereoselective reactions.[11] Furthermore, its structure has been used to create chiral dopants for inducing helical twisting in nematic liquid crystals.[12]

-

Glycobiology: Derivatives such as (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are valuable biochemical reagents used in the study and synthesis of complex carbohydrates and glycans.[2][13]

Conclusion

(+)-2,3-O-Isopropylidene-L-threitol is more than just a protected sugar alcohol; it is a foundational tool in the arsenal of the modern synthetic chemist. Its predictable stereochemistry, rigid conformational control, and the synthetic accessibility from L-tartaric acid ensure its continued relevance in both academic research and industrial drug development. The protocols and data presented in this guide offer a comprehensive resource for professionals aiming to harness the synthetic power of this exceptional chiral building block.

References

-

LookChem. Cas 50622-09-8, (+)-2,3-O-Isopropylidene-L-threitol. [Link]

-

Organic Syntheses. 1,4-DI-O-BENZYL-L-THREITOL. [Link]

-

PubMed. Alternating oligo[(2,3-O-isopropylidene-L-threitol)]-co-[(E,E)-1,4-bis(styryl)benzene]s: the linear chirality transmission additivity relationship in nematic liquid crystals. [Link]

-

DigitalCommons@URI. SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC INDUCTION). [Link]

Sources

- 1. Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol | lookchem [lookchem.com]

- 2. (+)-2,3-O-Isopropylidene-L-threitol (86992-57-6) for sale [vulcanchem.com]

- 3. parchem.com [parchem.com]

- 4. (+)-2,3-O-イソプロピリデン-L-トレイトール | (+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8 | 東京化成工業株式会社 [tcichemicals.com]

- 5. (+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. scbt.com [scbt.com]

- 9. 50622-09-8 | ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | Alcohols | Ambeed.com [ambeed.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Alternating oligo[(2,3-O-isopropylidene-L-threitol)]-co-[(E,E)-1,4-bis(styryl)benzene]s: the linear chirality transmission additivity relationship in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of (+)-2,3-O-Isopropylidene-L-threitol in Common Laboratory Solvents

Introduction: Understanding the Significance of Solubility for a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a valuable chiral building block in synthetic organic chemistry. Its rigid, stereochemically defined structure makes it an important precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. The isopropylidene group serves as a protecting group for the vicinal diols of L-threitol, allowing for selective reactions at the terminal hydroxyl groups.

A thorough understanding of the solubility of (+)-2,3-O-Isopropylidene-L-threitol is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as crystallization and chromatography, and the preparation of stock solutions for various applications. This guide provides a comprehensive overview of the solubility of (+)-2,3-O-Isopropylidene-L-threitol in a range of common laboratory solvents, discusses the underlying chemical principles governing its solubility, and offers a detailed protocol for its experimental determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (+)-2,3-O-Isopropylidene-L-threitol is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Appearance | White to colorless powder or crystalline solid | [2][3] |

| Melting Point | 42-50 °C | [1] |

| Boiling Point | 92-94 °C at 0.1 mmHg | [1][4] |

| Hygroscopicity | Hygroscopic | [1] |

The presence of two free hydroxyl groups and two ether linkages within the 1,3-dioxolane ring imparts a moderate polarity to the molecule. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygens can act as hydrogen bond acceptors. These features are critical in determining the compound's interaction with various solvents.

Solubility Profile of (+)-2,3-O-Isopropylidene-L-threitol

The solubility of a solute is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The table below summarizes the available solubility data for (+)-2,3-O-Isopropylidene-L-threitol and provides reasoned estimations based on its molecular structure for solvents where explicit data is not available.

| Solvent | Solvent Type | Predicted/Observed Solubility (at ambient temperature) | Rationale/Observations |

| Water | Polar Protic | < 5 g/100 mL (Sparingly Soluble) | While the molecule has two hydroxyl groups capable of hydrogen bonding with water, the nonpolar isopropylidene group and the hydrocarbon backbone reduce its overall miscibility with the highly polar water network. |

| Methanol | Polar Protic | High | TCI Chemicals describes the solubility in methanol as "almost transparency," suggesting high solubility. Methanol can effectively hydrogen bond with the hydroxyl groups of the solute. |

| Ethanol | Polar Protic | 30-40 g/100 mL (Very Soluble) | Ethanol's polarity is well-suited to interact with both the polar hydroxyl groups and the less polar regions of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | > 50 g/100 mL (Freely Soluble) | As a moderately polar aprotic solvent, DCM can effectively solvate the molecule without the steric hindrance of hydrogen bonding networks, leading to high solubility. |

| Acetone | Polar Aprotic | High | Acetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups, and its overall polarity is compatible with the solute. A specific rotation measurement is often performed in acetone, implying good solubility.[2][3] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate has a polarity intermediate between highly polar and nonpolar solvents. It is expected to be a good solvent for this compound. |

| Diethyl Ether | Nonpolar | Soluble | The ether linkages in both the solvent and solute, along with the ability of diethyl ether to accept hydrogen bonds, facilitate dissolution. |

| Toluene | Nonpolar | Low to Moderate | The nonpolar aromatic nature of toluene makes it a less ideal solvent for the polar hydroxyl groups, likely resulting in lower solubility compared to more polar options. |

| Hexanes | Nonpolar | Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl groups of the molecule, leading to poor solubility. |

Experimental Determination of Solubility: A Protocol for Researchers

For applications requiring precise solubility data, experimental determination is essential. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials

-

(+)-2,3-O-Isopropylidene-L-threitol

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of (+)-2,3-O-Isopropylidene-L-threitol to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The dissolution and precipitation rates become equal at this point.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

Gravimetric Analysis and Dilution: Record the weight of the filtered solution. Dilute the solution to the mark with a suitable solvent (often the same solvent used for the solubility test or a mobile phase component for HPLC analysis) and mix thoroughly.

-

Quantitative Analysis: Analyze the diluted solution using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations of (+)-2,3-O-Isopropylidene-L-threitol should be used to determine the concentration of the solute in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Safety and Handling

(+)-2,3-O-Isopropylidene-L-threitol is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. As the compound is hygroscopic, it should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(+)-2,3-O-Isopropylidene-L-threitol exhibits a versatile solubility profile, being highly soluble in moderately polar solvents like dichloromethane and ethanol, and sparingly soluble in water. This behavior is consistent with its molecular structure, which contains both polar hydroxyl groups and a less polar isopropylidene moiety. For research and development professionals, this solubility data is critical for optimizing reaction conditions, selecting appropriate purification methods, and ensuring the efficient use of this important chiral synthon. When precise solubility values are required, the detailed experimental protocol provided in this guide offers a robust method for their determination.

References

-

LookChem. (+)-2,3-O-Isopropylidene-L-threitol. Available from: [Link]

Sources

- 1. Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol | lookchem [lookchem.com]

- 2. (+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. (+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. (+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8 [chemicalbook.com]

Spectroscopic Data of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide for Researchers

Introduction

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-threitol, is a valuable intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][2] Its rigid 1,3-dioxolane structure provides stereochemical control, making it an essential tool for asymmetric synthesis.[3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data of (+)-2,3-O-Isopropylidene-L-threitol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the raw data but also a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure

The structure of (+)-2,3-O-Isopropylidene-L-threitol, with the IUPAC name ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol, is foundational to understanding its spectral characteristics. The isopropylidene group protects the vicinal diols of L-threitol, creating a five-membered dioxolane ring.

Caption: General workflow for NMR analysis.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for (+)-2,3-O-Isopropylidene-L-threitol in CDCl₃ [4]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 26.75 | 2 x C H₃ (isopropylidene) |

| 62.06 | 2 x C H₂OH |

| 78.32 | 2 x C H (dioxolane ring) |

| 109.08 | C (CH₃)₂ (acetal carbon) |

Interpretation:

-

Isopropylidene Carbons: The two methyl carbons appear at 26.75 ppm. The quaternary acetal carbon is significantly downfield at 109.08 ppm, a characteristic chemical shift for this functional group.

-

Threitol Backbone Carbons: The hydroxymethyl carbons resonate at 62.06 ppm, while the methine carbons of the dioxolane ring are found at 78.32 ppm. The deshielding effect of the attached oxygen atoms is evident in these chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of (+)-2,3-O-Isopropylidene-L-threitol displays characteristic absorption bands for its alcohol and ether functionalities.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid (+)-2,3-O-Isopropylidene-L-threitol directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Alternatively, for a neat sample, the compound can be melted and the spectrum recorded on the resulting thin film. [4] Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

IR Spectral Data

Table 3: Key IR Absorption Bands for (+)-2,3-O-Isopropylidene-L-threitol [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3413 | Strong, Broad | O-H stretch (alcohol) |

| 2987, 2934 | Medium-Strong | C-H stretch (alkane) |

| 1372 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 1218, 1166, 1057 | Strong | C-O stretch (ether and alcohol) |

Interpretation:

-

O-H Stretch (3413 cm⁻¹): The most prominent feature is the broad, strong absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretch (2987, 2934 cm⁻¹): The absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl portions of the molecule.

-

C-H Bend (1372 cm⁻¹): The band at 1372 cm⁻¹ is characteristic of the symmetric bending of the gem-dimethyl groups of the isopropylidene moiety.

-

C-O Stretch (1218, 1166, 1057 cm⁻¹): The fingerprint region contains several strong bands corresponding to the C-O stretching vibrations of the primary alcohol and the cyclic ether (dioxolane) functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. While an experimental mass spectrum for (+)-2,3-O-Isopropylidene-L-threitol is not readily available in the searched literature, a plausible fragmentation pattern can be predicted based on the known behavior of similar acetal and diol derivatives under electron ionization (EI). [5]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumental Parameters (Typical for EI):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion (M⁺˙) for (+)-2,3-O-Isopropylidene-L-threitol (C₇H₁₄O₄) would have a mass-to-charge ratio (m/z) of 162.18. However, the molecular ion of acetals is often of low abundance or absent. The fragmentation is expected to be dominated by cleavages that lead to stabilized carbocations.

Caption: Predicted major fragmentation pathways for (+)-2,3-O-Isopropylidene-L-threitol in EI-MS.

Major Predicted Fragments:

-

m/z 147 ([M - CH₃]⁺): Loss of a methyl radical from the isopropylidene group is a very common fragmentation pathway for acetals, leading to a stable oxonium ion. This is often the base peak.

-

m/z 131 ([M - CH₂OH]⁺): Cleavage of the C-C bond adjacent to the dioxolane ring with the loss of a hydroxymethyl radical is another plausible fragmentation.

-

m/z 101: Further fragmentation of the m/z 131 ion through the loss of formaldehyde (CH₂O).

-

m/z 59: A fragment corresponding to the [C₃H₇O]⁺ ion, likely from the isopropylidene portion.

-

m/z 43: A common fragment in many organic molecules, corresponding to the [C₃H₇]⁺ (isopropyl) or [CH₃CO]⁺ (acetyl) cation. In this case, it likely arises from the isopropylidene group.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of (+)-2,3-O-Isopropylidene-L-threitol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of the key functional groups. The IR spectrum provides clear evidence for the hydroxyl and ether moieties. While a definitive experimental mass spectrum is not presented, the predicted fragmentation pattern, based on established principles, offers valuable insights for the identification of this compound. This guide serves as a foundational resource for scientists utilizing this important chiral building block in their synthetic endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Assignment of 2,3-O-Isopropylidenyl euscaphic acid.

- MDPI. (2023). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules.

- ResearchGate. (n.d.). FTIR spectra of selected polyurethanes' polyols.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemScene. (n.d.). 50622-09-8 | ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol.

- NIH. (n.d.). Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS.

- ResearchGate. (n.d.). FTIR spectra of the starting materials and their polyols using (a) AP....

- Longdom Publishing. (2013). MALDI-Q-TOF-MS Ionization and Fragmentation of Phospholipids and Neutral Lipids of Dairy Interest Using Variable Doping Salts.

- PubChem. (n.d.). 4,5-Dimethyl (4S,5S)

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (n.d.).

- NIH. (n.d.). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols.

- LookChem. (n.d.). Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol.

- Worldwidejournals.com. (n.d.).

- ACS. (n.d.).

- ChemicalBook. (n.d.). (4S,5S)-2,2-DIMETHYL-1,3-DIOXOLANE-4,5-DICARBOXYLIC ACID DIMETHYL ESTER | 37031-30-4.

- Chemistry LibreTexts. (2020). 11.

- LookChem. (n.d.). Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol.

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL.

- Anoka-Ramsey Community College. (n.d.). Statistical Comparison of Computed and Experimental NMR Coupling Constants.

- ResearchGate. (n.d.). (PDF) (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile.

- Anoka-Ramsey Community College. (n.d.). Statistical Comparison of Computed and Experimental NMR Coupling Constants.

- Fisher Scientific. (n.d.). (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol 98.0+%, TCI America™.

- SpectraBase. (n.d.). 2,3-O-ISOPROPYLIDENE-L-THREOSE-DIETHYL-MERCAPTAL - Optional[13C NMR] - Chemical Shifts.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- TCI Chemicals. (n.d.). (+)-2,3-O-Isopropylidene-L-threitol.

Sources

The C₂-Symmetric Diol: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol as a Premier Chiral Pool Starting Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and economically viable chiral starting materials is perpetual. The "chiral pool" offers a powerful and sustainable approach, leveraging the abundance of enantiomerically pure compounds from nature.[1] Among these, (+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-tartaric acid, has emerged as a cornerstone C₂-symmetric building block. Its rigid conformational structure and readily available stereocenters make it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of (+)-2,3-O-Isopropylidene-L-threitol, from its synthesis and fundamental properties to its strategic application in the synthesis of high-value molecules, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Power of C₂ Symmetry in a Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol is a C₂-symmetric chiral diol that serves as a vital intermediate in a multitude of synthetic endeavors, including pharmaceuticals, agrochemicals, and dyestuffs.[2][3] The defining characteristic of this molecule is its C₂ rotational axis of symmetry, which renders the two primary hydroxyl groups chemically equivalent yet situated within a chiral environment.[4] This unique structural feature is paramount in asymmetric synthesis, as it simplifies the diastereomeric transition states in reactions, often leading to higher stereoselectivity.[5]

The rigid 1,3-dioxolane ring locks the conformation of the threitol backbone, providing a well-defined stereochemical scaffold. This rigidity allows for effective chiral recognition and the predictable transfer of stereochemical information, making it an indispensable tool for the synthesis of enantiomerically pure compounds.[4]

Synthesis and Physicochemical Properties

The most common and economically viable route to (+)-2,3-O-Isopropylidene-L-threitol commences from readily available and inexpensive L-tartaric acid. The synthesis involves a two-step process: protection of the diol as an acetonide followed by reduction of the carboxylic acid functionalities.

Synthetic Workflow

The synthesis begins with the formation of the dimethyl ester of L-tartaric acid, followed by acetalization with 2,2-dimethoxypropane to yield dimethyl 2,3-O-isopropylidene-L-tartrate. This intermediate is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to afford the target diol.

Caption: Synthetic pathway from L-tartaric acid.

Detailed Experimental Protocol: Synthesis of (+)-2,3-O-Isopropylidene-L-threitol

The following protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Step 1: Dimethyl 2,3-O-isopropylidene-L-tartrate

-

In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.

-

Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the flask is fitted with a distillation head.

-

The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed.

-

After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added to neutralize the acid catalyst.

-

Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to afford the product as a pale-yellow oil.

Step 2: (+)-2,3-O-Isopropylidene-L-threitol

-

In a dry, 2-L, three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in anhydrous diethyl ether (600 mL) under an argon atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

-

Resume heating and reflux for an additional 3 hours.

-

Cool the mixture to 0–5°C and cautiously quench by the sequential addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and water (112 mL).

-

Stir the mixture at room temperature until the gray color disappears.

-

Filter the mixture, and extract the inorganic precipitate with ether.

-

Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The residue is fractionally distilled under vacuum to afford the product as a colorless to pale-yellow oil.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 50622-09-8 | [3] |

| Molecular Formula | C₇H₁₄O₄ | |

| Molecular Weight | 162.18 g/mol | |

| Appearance | White transparent adhering needle-like crystals | [3] |

| Melting Point | 46-50 °C | [3] |

| Boiling Point | 92-94 °C at 0.1 mm Hg | [3] |

| Solubility | Soluble in DCM, Ether; sparingly soluble in water | [3] |

| Optical Rotation | [α]²⁰/D +3.9° (c=5, Acetone) | [3] |

Key Transformations and Applications in Synthesis

The two primary hydroxyl groups of (+)-2,3-O-Isopropylidene-L-threitol are nucleophilic and can be readily transformed into a variety of other functional groups, making it a versatile intermediate.

Tosylation: Activation of Hydroxyl Groups

Tosylation of the primary hydroxyl groups is a common strategy to convert them into good leaving groups for subsequent nucleophilic substitution reactions.

Caption: Tosylation of the primary hydroxyls.

Experimental Protocol: General Procedure for Tosylation [6]

-

Dissolve (+)-2,3-O-Isopropylidene-L-threitol (1 eq.) in dry dichloromethane (10 volumes) in a round-bottomed flask and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) and stir at 0 °C for 4 hours. The reaction can be warmed to room temperature if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired ditosylate.

Oxidation: Access to Chiral Aldehydes

Oxidation of the primary hydroxyl groups provides access to the corresponding chiral dialdehyde, a valuable building block for carbon-carbon bond-forming reactions.

Experimental Protocol: TEMPO/IBD Mediated Oxidation [7]

-

To a solution of (+)-2,3-O-Isopropylidene-L-threitol in dichloromethane, add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (catalytic amount) and iodosobenzene diacetate (IBD).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude dialdehyde, which can be used in the next step without further purification.

Application in the Synthesis of Bioactive Molecules

The utility of (+)-2,3-O-Isopropylidene-L-threitol as a chiral starting material is exemplified in the synthesis of numerous biologically active compounds.

Case Study: Synthesis of a Precursor to HIV Protease Inhibitors

Derivatives of threitol have been utilized in the synthesis of non-peptidic HIV protease inhibitors. The C₂-symmetric core provides a scaffold to which various pharmacophoric groups can be attached. While a direct synthesis of a marketed drug is complex to detail here, a representative transformation towards a key bis-THF (tetrahydrofuran) ligand, a common core in many HIV protease inhibitors, can be illustrated.[8][9]

Caption: General strategy for HIV protease inhibitor core synthesis.

The Causality of Stereocontrol: Why C₂ Symmetry Excels

The efficacy of (+)-2,3-O-Isopropylidene-L-threitol and its derivatives as chiral auxiliaries and synthons stems from the principle of C₂ symmetry.[5] In a reaction involving a prochiral substrate attached to this chiral scaffold, the two faces of the reactive center are no longer enantiotopic but diastereotopic. The C₂-symmetric environment presents an identical steric and electronic landscape from two different perspectives (related by the C₂ axis), which strongly biases the approach of a reagent to one of these diastereotopic faces.

This leads to a high degree of facial selectivity and, consequently, high diastereoselectivity in the product. The predictability of this stereochemical outcome is a significant advantage in the design of complex synthetic routes.

Conclusion: A Versatile and Indispensable Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol stands as a testament to the power and elegance of the chiral pool approach in organic synthesis.[10] Its ready availability from L-tartaric acid, coupled with its inherent C₂ symmetry and the versatility of its primary hydroxyl groups, makes it a highly valuable and frequently employed chiral building block. For researchers and drug development professionals, a thorough understanding of its properties, transformations, and the stereochemical principles that govern its reactivity is essential for the rational design and efficient execution of asymmetric syntheses. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule.

References

- Gogoi, A., Mezhubeinuo, Stability Nongrum, and Ghanashyam Bez. "Application of Nature's Chiral Pool in Environmentally Sustainable Organic Synthesis." Current Organic Chemistry 25.13 (n.d.): n. pag. Web.

- Mash, Eugene A., et al. "1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL." Organic Syntheses, vol. 68, 1990, p. 92.

- BenchChem. "understanding the C2 symmetric chiral diol structure." BenchChem, 2025.

- BenchChem.

- de Sousa, J. S., and D. L. J. Clive. "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality 31.10 (2019): 776-812.

- Xu, X., et al. "Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes." Chemical Science 6.4 (2015): 2365-2370.

- Rawal, V. H., and J. A. Jones. "Chiral Diol-Based Organocatalysts in Enantioselective Reactions." Molecules 24.18 (2019): 3344.

- LookChem. "Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol." lookchem.com.

- Biosynth. "2,3-O-Isopropylidene-L-threitol | 50622-09-8 | MI28959." biosynth.com.

- Ghosh, A. K., et al. "Recent Advances in Heterocyclic HIV Protease Inhibitors." International Journal of Molecular Sciences 22.17 (2021): 9023.

- Ghosh, A. K., et al. "Preparation of novel HIV-protease inhibitors.

- Arnold, F. H., et al. "Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation." Journal of the American Chemical Society 141.4 (2019): 1738-1744.

- Wikipedia. "Chiral auxiliary." en.wikipedia.org.

- ResearchGate. "Total synthesis of anisomycin.

- Ghosh, A. K., et al. "Recent Advances in Heterocyclic HIV Protease Inhibitors." International journal of molecular sciences 22.17 (2021): 9023.

- The Royal Society of Chemistry.

- RSC Publishing.

- Tokyo Chemical Industry Co., Ltd. "(+)-2,3-O-Isopropylidene-L-threitol | 50622-09-8." tcichemicals.com.

- ResearchGate. "2,3-O-ISOPROPYLIDENE-L-ERYTHROTETRURONIC ACID AND -L-ERYTHROSE, AND THE METHYL D-ERYTHRO- AND D-THREO-TETROFURANOSIDES.

- Al-Karadaghi, S., et al. "Novel and Recent Synthesis and Applications of β-Lactams." Molecules 15.12 (2010): 9069-9124.

- Encyclopedia.pub. "Synthesis of β-Lactams." encyclopedia.pub, 2020.

- Ghosh, A. K., et al. "Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic." Journal of Medicinal Chemistry 36.1 (1993): 292-294.

- ResearchGate. "Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- Organic Chemistry Help. "Symmetric diols from the Pinacol reaction." organic-chemistry-help.com.

- Palomo, C., and J. M. Aizpurua. "Advances in the chemistry of β-lactam and its medicinal applications." Future Medicinal Chemistry 3.12 (2011): 1497-1528.

- National Center for Biotechnology Information.

- Organic Synthesis. "Alcohol to Tosylate using Tosyl Cl, base." organic-synthesis.org.

- Organic Syntheses. "Organic Syntheses Procedure." orgsyn.org.

- Thieme. "5 Combination of 1H and 13C NMR Spectroscopy." thieme-connect.com.

- Sigma-Aldrich. "1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol." sigmaaldrich.com.

- Wiley-VCH. "Basic 1H- and 13C-NMR Spectroscopy." onlinelibrary.wiley.com.

- University of Calgary. "nuclear magnetic resonance - spectroscopy." chem.ucalgary.ca.

- Worldwidejournals.com. "Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield." worldwidejournals.com.

- TCI Chemicals. "(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol." tcichemicals.com.

- SciSpace.

- ResearchGate. "Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3).

- ResearchGate. "(PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.

- MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cas 50622-09-8,(+)-2,3-O-Isopropylidene-L-threitol | lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Advances in Heterocyclic HIV Protease Inhibitors | MDPI [mdpi.com]

- 9. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomeric Purity and Analysis of (+)-2,3-O-Isopropylidene-L-threitol

Introduction: The Stereochemical Imperative of a Versatile Chiral Building Block

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-threitol, is a C2-symmetric chiral diol of significant utility in modern organic synthesis. Its rigid, stereochemically defined structure makes it an invaluable chiral building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The precise three-dimensional arrangement of its atoms is paramount, as the biological activity and pharmacological profile of chiral molecules are often exclusive to a single enantiomer. The presence of its mirror image, the (-)-enantiomer, can lead to reduced efficacy, off-target effects, or even toxicity. Consequently, the rigorous analysis and confirmation of the enantiomeric purity of (+)-2,3-O-Isopropylidene-L-threitol are not merely a matter of quality control but a fundamental necessity for its application in research and development.

This technical guide provides a comprehensive overview of the principal analytical techniques for determining the enantiomeric purity of (+)-2,3-O-Isopropylidene-L-threitol. We will delve into the theoretical underpinnings and practical applications of polarimetry, chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical methodology for their specific needs, ensuring the stereochemical integrity of this critical chiral synthon.

Optical Polarimetry: A Foundational Macroscopic View of Chirality

Optical polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the analyte.[2][3] The magnitude and direction of this rotation are intrinsic properties of a chiral molecule.

Causality of Experimental Choices in Polarimetry

The choice of polarimetry as a primary analytical tool is often dictated by its speed, simplicity, and non-destructive nature. It provides a macroscopic confirmation of the bulk sample's enantiomeric composition. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light (typically the sodium D-line at 589 nm), temperature, solvent, and concentration.[3][4] For (+)-2,3-O-Isopropylidene-L-threitol, a positive observed rotation confirms the predominance of the desired enantiomer.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of a sample of (+)-2,3-O-Isopropylidene-L-threitol and determine its enantiomeric excess (ee).

Materials:

-

Polarimeter (Sodium D-line, 589 nm)

-

1 dm polarimeter cell

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

(+)-2,3-O-Isopropylidene-L-threitol sample

-

HPLC-grade acetone

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes. Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the solvent (acetone). The reading should be zeroed.[6]

-

Sample Preparation: Accurately weigh a sample of (+)-2,3-O-Isopropylidene-L-threitol (e.g., 0.5 g) and dissolve it in acetone in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is homogeneous. Record the exact concentration (c) in g/mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law:[3][4] [α]DT = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm) (typically 1 dm)

-

c = concentration of the sample in g/mL

-

T = temperature in degrees Celsius

-

D = Sodium D-line

-

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated by comparing the measured specific rotation to the specific rotation of the enantiomerically pure substance: % ee = ([α]observed / [α]max) × 100 The reported specific rotation for enantiomerically pure (+)-2,3-O-Isopropylidene-L-threitol is approximately +3.9° (c=5, Acetone).[1]

| Parameter | Value | Reference |

| Wavelength | 589 nm (Sodium D-line) | [3] |

| Temperature | 20-25 °C (record actual) | [3] |

| Solvent | Acetone | [1] |

| Path Length | 1 dm | [4] |

| Specific Rotation ([α]max) | ~ +3.9° (c=5, Acetone) | [1] |

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most widely used and definitive method for the separation and quantification of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Experimental Choices in Chiral HPLC

The selection of the appropriate chiral stationary phase is the most critical decision in developing a chiral HPLC method. For diols like (+)-2,3-O-Isopropylidene-L-threitol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. However, for enhanced resolution and detection, derivatization of the hydroxyl groups can be a powerful strategy. The introduction of a chromophore, such as a 3,5-dinitrophenylurethane group, not only improves the interaction with certain CSPs but also significantly enhances UV detectability.[7]

A study on the closely related 1,2- and 2,3-O-Isopropylidene-sn-glycerols demonstrated excellent separation of their 3,5-dinitrophenylurethane derivatives on N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine and its (R,R) counterpart CSPs.[7] The separation mechanism involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole stacking between the derivatized analyte and the CSP.[7]

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC with Derivatization

Objective: To separate and quantify the enantiomers of (+)-2,3-O-Isopropylidene-L-threitol by HPLC after derivatization.

Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine, 25 cm x 4.6 mm)

-

(+)-2,3-O-Isopropylidene-L-threitol sample and its racemic standard

-

3,5-Dinitrophenyl isocyanate

-

Dry pyridine

-

HPLC-grade hexane, dichloromethane, and ethanol

Procedure:

-

Derivatization:

-

In a dry vial, dissolve a known amount of the (+)-2,3-O-Isopropylidene-L-threitol sample in a small volume of dry pyridine.

-

Add a slight excess of 3,5-dinitrophenyl isocyanate.

-

Heat the mixture gently (e.g., 60 °C) for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure and purify the resulting di-urethane derivative by flash chromatography if necessary.

-

-

Sample Preparation: Dissolve the derivatized sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions (based on analogous separation[7]):

-

Column: N-(S)-1-(α-naphthyl)ethylaminocarbonyl-(S)-tert-leucine (or similar Pirkle-type column)

-

Mobile Phase: Isocratic elution with Hexane/Dichloromethane/Ethanol (e.g., 40:12:3 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the derivatized racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.

-

Inject the derivatized sample of (+)-2,3-O-Isopropylidene-L-threitol.

-

Integrate the peak areas of the two enantiomers.

-

-

Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

| Parameter | Value | Rationale/Reference |

| Derivatizing Agent | 3,5-Dinitrophenyl isocyanate | Introduces a strong chromophore and provides interaction sites for the CSP.[7] |

| Chiral Stationary Phase | Pirkle-type (e.g., N-(S,S)-...-tert-leucine) | Proven effective for separating dinitrophenylurethane derivatives of similar diols.[7] |

| Mobile Phase | Hexane/Dichloromethane/Ethanol | Normal phase conditions are typically effective for polysaccharide and Pirkle-type CSPs.[7] |

| Detection | UV at 254 nm | The dinitrophenyl group has a strong UV absorbance at this wavelength. |

Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

For analytes that are volatile or can be made volatile through derivatization, chiral Gas Chromatography (GC) offers high resolution and sensitivity. (+)-2,3-O-Isopropylidene-L-threitol, with a boiling point of 92-94 °C at 0.1 mm Hg, is amenable to GC analysis.[1]

Causality of Experimental Choices in Chiral GC

The heart of a chiral GC separation is the chiral stationary phase, most commonly based on derivatized cyclodextrins.[9] These cyclodextrin phases form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. For polar analytes like diols, permethylated β-cyclodextrin phases are often a good starting point.[8]

While direct analysis of the underivatized diol is possible, derivatization of the hydroxyl groups to form more volatile esters (e.g., acetates or trifluoroacetates) can improve peak shape and resolution. This is because the polar hydroxyl groups can cause peak tailing through interactions with active sites in the GC system.

Caption: Workflow for Chiral GC Analysis.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of (+)-2,3-O-Isopropylidene-L-threitol by chiral GC.

Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chiral capillary column (e.g., permethylated β-cyclodextrin)

-

(+)-2,3-O-Isopropylidene-L-threitol sample and its racemic standard

-

Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

-

(Optional) Derivatizing agent (e.g., acetic anhydride, trifluoroacetic anhydride)

Procedure:

-

Sample Preparation (Direct Analysis): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane.

-

Sample Preparation (with Derivatization):

-

To the sample in a vial, add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Heat the mixture (e.g., 50 °C) for 30 minutes.

-

Quench the reaction with water and extract the acetylated product with a non-polar solvent. Dry the organic layer and dilute to an appropriate concentration for GC analysis.

-

-

GC Conditions (Illustrative):

-

Column: Permethylated β-cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (FID)

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). The lower the temperature, the better the chiral separation is likely to be.

-

-

Analysis:

-

Inject a racemic standard to identify the retention times of both enantiomers.

-

Inject the sample solution.

-

Integrate the peak areas for the two enantiomers.

-

-

Calculation of Enantiomeric Purity: % Enantiomeric Purity = (Area(+) / (Area(+) + Area(-))) × 100

NMR Spectroscopy: Probing the Chiral Environment

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by creating a diastereomeric environment for the enantiomers, which makes their corresponding nuclei chemically non-equivalent and thus, distinguishable in the NMR spectrum.

Causality of Experimental Choices in NMR Analysis

There are two primary NMR methods for enantiomeric excess determination:

-

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral, enantiomerically pure reagent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each.

-

Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): A chiral agent is added to the NMR sample, which forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers. This results in the splitting of signals for the enantiomers. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are particularly effective as they induce large chemical shift differences.[10][11]

For a diol like (+)-2,3-O-Isopropylidene-L-threitol, the hydroxyl protons or the protons on the carbons adjacent to the hydroxyl groups are most likely to show observable splitting in the presence of a chiral shift reagent.

Experimental Protocol: NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of (+)-2,3-O-Isopropylidene-L-threitol using ¹H NMR spectroscopy with a chiral shift reagent.

Materials:

-

NMR spectrometer (300 MHz or higher)

-

High-quality NMR tubes

-

(+)-2,3-O-Isopropylidene-L-threitol sample and its racemic standard

-

Deuterated chloroform (CDCl₃)

-

Chiral shift reagent (e.g., Eu(hfc)₃)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the racemic standard (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg at a time) to the NMR tube, acquiring a spectrum after each addition. Observe the splitting of a key signal (e.g., the CH-OH protons). Continue adding the reagent until baseline resolution of the split signals is achieved.

-

-

Analysis of the Target Sample:

-

Prepare a sample of (+)-2,3-O-Isopropylidene-L-threitol at the same concentration as the racemic standard.

-

Add the optimized amount of the chiral shift reagent determined in the previous step.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Calculation:

-

Identify the two resolved signals corresponding to the two enantiomers.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess: % ee = (|Integration(+) - Integration(-)| / (Integration(+) + Integration(-))) × 100

-

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Integrity

The determination of the enantiomeric purity of (+)-2,3-O-Isopropylidene-L-threitol is a critical aspect of its use as a chiral building block. No single technique is universally superior; rather, the choice of analytical method should be guided by the specific requirements of the analysis, including the need for high accuracy, sample throughput, and the available instrumentation.

-

Polarimetry serves as an excellent, rapid initial check of enantiomeric purity.

-

Chiral HPLC , particularly after derivatization, offers unparalleled accuracy and is the method of choice for rigorous quantitative analysis and quality control.

-

Chiral GC provides a high-resolution alternative, especially for process monitoring where volatility is not a limitation.

-

NMR spectroscopy with chiral auxiliaries offers a convenient and separation-free method for determining enantiomeric excess.

A comprehensive approach, often employing a primary method like chiral HPLC for validation and a secondary method like polarimetry for routine checks, will provide the highest level of confidence in the stereochemical integrity of (+)-2,3-O-Isopropylidene-L-threitol. This ensures that its full potential as a precisely defined chiral synthon can be realized in the demanding fields of pharmaceutical and chemical synthesis.

References

-

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. (2017-02-22). [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - PubMed Central. [Link]

-

Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]

-

Chiral Phase High-Performance Liquid Chromatographic Separation of Enantiomeric 1,2- and 2,3-O-Isopropylidene-sn-glycerols as 3,5-Dinitrophenylurethanes. ResearchGate. (2025-08-05). [Link]

-

Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [Link]

-

Optical Purity and Enantiomeric Excess. Master Organic Chemistry. (2017-02-24). [Link]

-

Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

-